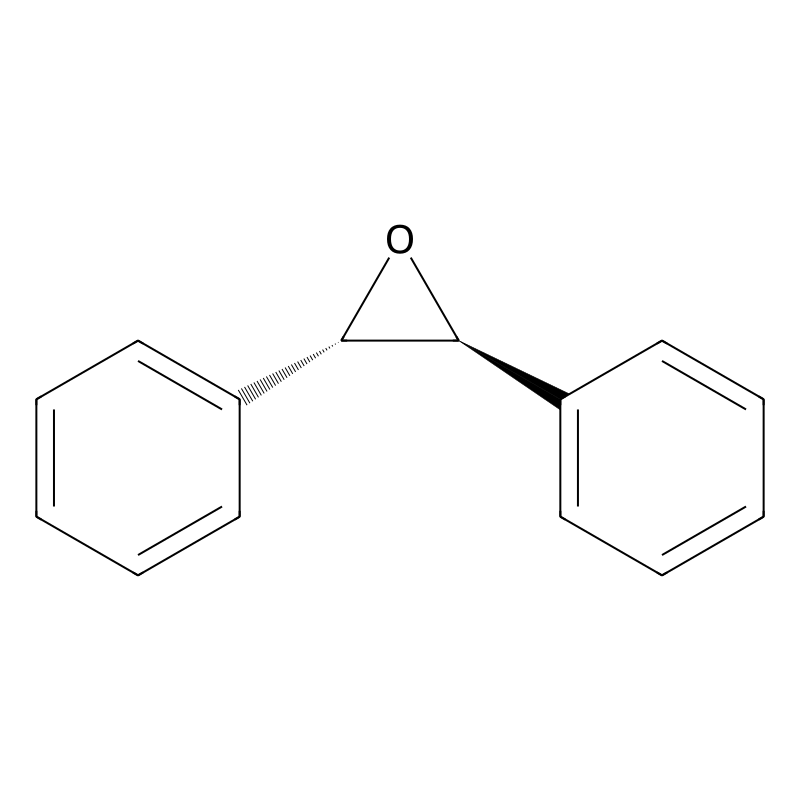

trans-Stilbene oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Induction:

One area of research focuses on the ability of trans-Stilbene oxide (TSO) to induce the expression of specific enzymes in the liver. Studies have shown that TSO acts similarly to the drug phenobarbital, increasing the production of Cytochrome P450 2B (CYP2B) mRNA in the liver []. This enzyme plays a crucial role in the metabolism of various xenobiotics, including drugs and toxins. The mechanism of action is believed to involve the activation of the constitutive androstane receptor (CAR) [].

Estrogenic Activity:

Another research area explores the potential estrogenic activity of TSO. While TSO itself doesn't show significant estrogenic activity in standard assays, research suggests that its metabolism by liver microsomes can generate metabolites with estrogenic properties []. These metabolites, specifically trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene, have been identified and exhibit estrogenic activity after incubation with liver microsomes []. This finding raises questions about the potential long-term effects of TSO exposure.

Other Research Areas:

Beyond the points mentioned above, ongoing research is exploring other potential applications of TSO. Some preliminary studies suggest TSO may have antioxidant and anticancer properties, but further research is needed to confirm these findings and understand the underlying mechanisms [, ].

Trans-Stilbene oxide is an organic compound with the molecular formula C₁₄H₁₂O. It is a colorless, crystalline solid that is highly soluble in organic solvents. This compound is an epoxide derived from trans-stilbene, characterized by its three-membered cyclic ether structure. Trans-stilbene itself exists as two stereoisomers: trans (E) and cis (Z), with the trans form being more stable due to less steric hindrance between the aromatic rings. The transition from trans-stilbene to trans-stilbene oxide typically involves an epoxidation reaction, where a peracid reacts with the alkene double bond of trans-stilbene, forming the epoxide .

- Epoxidation: The conversion of trans-stilbene to trans-stilbene oxide can be achieved using peracids, such as peracetic acid or perbenzoic acid. This reaction generally yields a racemic mixture of the two enantiomers of 1,2-diphenyloxirane .

- Nucleophilic Reactions: Trans-stilbene oxide can react with nucleophiles, leading to various products. For instance, when reacted with chiral nucleophiles, it can form diastereomers that can be separated into chiral hydrobenzoin derivatives .

- Acid-Catalyzed Rearrangement: Under acidic conditions, trans-stilbene oxide can rearrange to form different products through Lewis acid-mediated intramolecular reactions .

Trans-Stilbene oxide exhibits various biological activities, including:

- Cytotoxicity: Studies have indicated that trans-stilbene oxide may possess cytotoxic properties against certain cancer cell lines, although the specific mechanisms and efficacy require further exploration .

- Enzyme Interaction: It has been noted to induce changes in liver enzymes and other biological pathways, suggesting potential implications for drug metabolism and toxicity .

Several methods exist for synthesizing trans-stilbene oxide:

- Epoxidation of Trans-Stilbene: This is the most common method, where trans-stilbene is treated with a peracid (e.g., peracetic acid) in a suitable solvent like dioxane. The reaction typically yields around 74% of the desired product .

- Reaction with Silver Oxide: Another method involves the reaction of silver oxide with the methiodide of 1,2-diphenyl-2-dimethylaminoethanol .

- Electrocyclic Reactions: Trans-stilbene oxide can also be synthesized through electrocyclic reactions that interconvert oxiranes and open-chain carbonyl ylides .

Trans-Stilbene oxide finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in organic synthesis for producing complex molecules and pharmaceuticals.

- Chiral Synthesis: Due to its ability to form diastereomers when reacted with chiral nucleophiles, it is valuable in asymmetric synthesis processes .

- Research Tool: Its unique structure makes it a useful compound for studying reaction mechanisms involving epoxides and their reactivity.

Trans-Stilbene oxide has been studied for its interactions with various biological systems:

- Nucleophile Reactivity: Research indicates that it can react with various nucleophiles, providing insights into its potential use in drug design and development .

- Toxicological Studies: Investigations into its effects on liver enzymes highlight its significance in understanding metabolic pathways and potential toxicity .

Several compounds share structural features with trans-stilbene oxide. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cis-Stilbene | Alkene | Less stable due to steric hindrance; liquid at room temperature. |

| Ethylene Oxide | Epoxide | Smaller cyclic ether; widely used as a sterilizing agent. |

| Styrene | Alkene | Precursor to polystyrene; lacks epoxide functionality. |

| Diphenyl Ether | Ether | Non-cyclic structure; used as a solvent and in organic synthesis. |

| Benzyl Alcohol | Alcohol | Contains hydroxyl group; used in fragrances and as a solvent. |

Trans-Stilbene oxide stands out due to its unique epoxide structure and reactivity compared to these similar compounds. Its ability to participate in both electrophilic and nucleophilic reactions makes it particularly versatile in synthetic chemistry applications.

Trans-stilbene oxide's history is intrinsically connected to stilbene chemistry. While stilbene itself was discovered in 1843 by French chemist Auguste Laurent (with the name derived from the Greek word "στίλβω" meaning "I shine" due to its lustrous appearance), trans-stilbene oxide emerged as a significant compound in stereochemistry and asymmetric synthesis. Its well-defined stereochemical configuration has made it an excellent model for studying stereoselective reactions, particularly in the context of epoxidation mechanisms.

The significance of trans-stilbene oxide extends to its role in understanding asymmetric epoxidation reactions, such as the Sharpless epoxidation, which earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry. The trans configuration of the two phenyl groups around the epoxide ring creates a molecule with distinct reactivity patterns that have been extensively studied over decades of research.

Role as a Model Substrate in Organic Chemistry

Trans-stilbene oxide serves as an archetypal substrate in organic chemistry for several fundamental reasons:

First, its well-defined stereochemistry makes it invaluable for investigating stereoselective reactions. The trans configuration of the phenyl groups creates a molecule with two stereogenic centers, offering opportunities to study reaction mechanisms that depend on spatial arrangements of molecules.

Second, as an epoxide, it undergoes ring-opening reactions that are fundamental in organic synthesis. These reactions have provided insights into nucleophilic attack mechanisms and regioselectivity patterns that apply broadly across organic chemistry.

Third, trans-stilbene oxide functions as a model substrate for enzymatic reactions, particularly with epoxide hydrolases. Research has demonstrated that the epoxide hydrolase Kau2 reacts preferentially with the (S,S)-enantiomer of trans-stilbene oxide with remarkable enantioselectivity (E value ~200). This makes it an excellent probe for studying enzyme stereospecificity.

Finally, it serves as a model substrate for glutathione S-transferase M1 (GSTM1), an important detoxification enzyme. Studies have shown that the genotoxicity of trans-stilbene oxide depends on individual GSTM1 activity, providing insights into enzymatic detoxification mechanisms.

Current Research Landscape and Applications

The contemporary research involving trans-stilbene oxide spans multiple disciplines and applications:

In analytical chemistry, trans-stilbene oxide has become essential in the development of chiral stationary phases for liquid chromatography. It has been utilized in the fabrication of cellulose derivative-coated spherical covalent organic frameworks for high-performance liquid chromatographic enantioseparation, demonstrating its pivotal role in advanced analytical methodologies.

Catalysis research has incorporated trans-stilbene oxide in developing new catalyst systems. Notably, the compound has been used in studies of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation, showcasing its utility in sustainable chemical synthesis approaches.

In the realm of separation science, trans-stilbene oxide has contributed to understanding adsorption properties of fully- and superficially-porous particles, which is crucial for high-efficiency ultrafast enantioseparations. The chromatographic behavior of trans-stilbene oxide has been extensively studied, with mathematical models developed to predict elution profiles in preparative columns.

Toxicological research has explored the genotoxic properties of trans-stilbene oxide, particularly its ability to induce sister chromatid exchanges in human lymphocytes, with findings suggesting that individual genetic differences in detoxification enzymes (particularly GSTM1) affect susceptibility to its genotoxic effects.

Classical Epoxidation Methods

Classical epoxidation methods for trans-stilbene oxide synthesis primarily rely on peroxyacid-mediated oxygen transfer reactions [1]. The foundational approach involves the direct oxidation of trans-stilbene using various peroxyacids, with peracetic acid representing one of the most established methodologies [1]. This method proceeds through a concerted mechanism where the peroxyacid transfers oxygen to the alkene double bond while maintaining the stereochemical configuration of the starting material [10].

Peracetic acid epoxidation typically achieves yields ranging from 80-95% under mild reaction conditions [1]. The reaction is conducted at room temperature in dichloromethane over 2-6 hours, providing high selectivity exceeding 90% [1]. The mechanism involves formation of a butterfly-like transition state with four partial bonds around the central oxygen atom, facilitating stereospecific syn addition [10]. This classical approach generates acetic acid as the primary byproduct, which represents a moderate environmental burden compared to more modern alternatives [1].

Perbenzoic acid represents another classical peroxyacid system achieving yields of 85-90% under similar mild conditions [1]. This method utilizes chloroform as the preferred solvent and requires 4-8 hours for complete conversion [1]. The selectivity remains high at greater than 90%, though the reaction generates benzoic acid waste that requires additional purification steps [1]. The mechanistic pathway mirrors that of peracetic acid epoxidation, proceeding through concerted oxygen transfer without intermediate formation [1].

Historical development of these classical methods established fundamental principles for epoxide synthesis that continue to influence modern approaches [1]. Early researchers demonstrated that the hydroxyl group of the peroxyacid serves as the oxygen source for epoxide formation, as confirmed through isotopic labeling studies [10]. The weak oxygen-oxygen bond in peroxyacids, with a bond dissociation energy of approximately 45 kcal/mol, provides the driving force for these transformations [10].

Modern Synthetic Approaches

Peroxide-Based Epoxidation Systems

Modern peroxide-based systems have evolved beyond classical peroxyacids to incorporate metal catalysis and optimized reaction conditions [8]. Meta-chloroperoxybenzoic acid represents a widely adopted contemporary approach, achieving yields of 75-85% with selectivity exceeding 85% [1]. The reaction proceeds under mild conditions at room temperature in dichloromethane over 1-3 hours, generating meta-chlorobenzoic acid as the primary byproduct [10] [12].

Iron-catalyzed hydrogen peroxide systems represent a significant advancement in peroxide-based epoxidation methodology [8]. These systems utilize 5 mol% iron trichloride hexahydrate with 1-methylimidazole as a ligand, achieving conversions of trans-stilbene to trans-stilbene oxide at 62°C [8]. The reaction employs 3.0 equivalents of hydrogen peroxide in acetonitrile solvent over 21 hours, providing moderate yields of 60-75% with selectivity of 75-80% [8]. This approach offers environmental advantages by generating water and oxygen as the primary byproducts [8].

Hemoglobin-catalyzed hydrogen peroxide epoxidation represents a biomimetic approach to peroxide activation [9]. This system operates through ferryl oxygen transfer, where hemoglobin plus hydrogen peroxide oxidizes trans-stilbene to trans-stilbene oxide with exclusive incorporation of oxygen from the peroxide [9]. The reaction maintains stereochemical integrity, proceeding through direct oxygen transfer rather than radical mechanisms [9]. Yields typically range from 50-70% with variable selectivity of 60-85% depending on reaction conditions [9].

Advanced peroxide systems incorporate phase-transfer catalysis to enhance reaction efficiency [18]. These systems employ 10 mol% of specialized carbonyl-bearing phase transfer catalysts in biphasic dichloromethane-water systems [18]. The optimization identifies slow addition rates, pH control between 7.5-8.0, and specific alkyl chain lengths as critical parameters for maximizing epoxidation efficiency [18].

Dimethyldioxirane Mediated Synthesis

Dimethyldioxirane-mediated synthesis represents one of the most efficient and selective methods for trans-stilbene oxide preparation [14] [15]. This approach generates dimethyldioxirane in situ from acetone and potassium peroxymonosulfate, typically achieving near-quantitative yields of 95-100% with exceptional selectivity exceeding 95% [5] [15]. The reaction proceeds at room temperature in acetone solvent over 6-24 hours, producing only acetone as the byproduct [14] [15].

The synthetic protocol involves magnetic stirring of trans-stilbene in acetone with addition of dimethyldioxirane solution prepared from oxone and sodium bicarbonate [5]. A typical procedure utilizes 0.724 g trans-stilbene in 5 mL acetone with 66 mL of 0.062 M dimethyldioxirane solution, achieving complete conversion within 6 hours as monitored by gas chromatography [5]. Product isolation involves solvent removal under reduced pressure followed by dichloromethane extraction and drying over anhydrous sodium sulfate [5].

The mechanism of dimethyldioxirane epoxidation involves concerted oxygen transfer through a spiro transition state [17]. The transition state geometry positions the oxirane plane perpendicular to and bisecting the alkene pi system, ensuring retention of alkene configuration in the product [17]. This mechanistic pathway rules out radical intermediates and explains the exceptional stereoselectivity observed in these reactions [17].

Dimethyldioxirane preparation requires careful attention to reaction conditions due to the inherent instability of the oxidant [14]. Solutions are typically prepared at concentrations below 0.1 M with yields less than 3% from the oxone starting material [14]. Cold storage at -10 to -20°C extends stability for several days, though decomposition accelerates in the presence of light and heavy metals [14]. Concentration determination employs trans-stilbene as a chemical titrant, utilizing nuclear magnetic resonance spectroscopy to quantify conversion [15].

Oxone-Based Procedures

Oxone-based procedures utilize potassium peroxymonosulfate as the primary oxidant, generating active oxygen species in situ for epoxidation reactions [16] [17]. These systems typically operate at elevated temperatures of 62°C in acetonitrile-dichloromethane mixed solvents over 10-21 hours, achieving yields of 70-80% with moderate selectivity of 80-85% [16]. The triple salt composition of oxone provides enhanced stability compared to pure potassium peroxymonosulfate [17].

The mechanistic pathway involves formation of dioxirane intermediates from oxone reaction with acetone or other ketones [17]. This in situ generation approach circumvents the isolation and storage challenges associated with preformed dioxiranes while maintaining synthetic efficiency [17]. The reaction proceeds through concerted oxygen transfer with retention of stereochemical configuration [16].

Experimental procedures employ sodium bicarbonate buffering to maintain optimal pH conditions for dioxirane formation [4]. A representative protocol combines cyclooctene substrate with acetone and sodium bicarbonate, followed by dropwise addition of aqueous oxone solution over 2-3 minutes [4]. The reaction mixture requires vigorous stirring to maintain proper suspension of inorganic components and ensure adequate mass transfer [4].

Process optimization studies demonstrate the importance of controlled addition rates to prevent excessive accumulation of unreacted oxone [4]. Temperature control proves critical, as elevated temperatures accelerate both desired epoxidation and competing decomposition pathways [17]. The biphasic nature of these systems necessitates efficient mixing to achieve optimal conversion rates [18].

Product isolation typically involves ether extraction followed by aqueous washing and drying over anhydrous sodium sulfate [4]. The volatile nature of unreacted acetone facilitates product purification through rotary evaporation under reduced pressure [4]. Final purification may require recrystallization from appropriate organic solvents to achieve analytical purity [4].

Green Chemistry Approaches

Catalytic Methods with Reduced Environmental Impact

Green chemistry approaches to trans-stilbene oxide synthesis emphasize catalytic methods that minimize waste generation and reduce environmental impact [19] [21]. Atmospheric pressure plasma systems represent a revolutionary approach, utilizing helium-oxygen plasma to drive epoxidation without generating oxidant waste streams [19]. This method operates at room temperature and atmospheric pressure, eliminating traditional oxidant requirements while achieving high selectivity [19].

Plasma-mediated epoxidation generates reactive oxygen species directly from molecular oxygen, avoiding the need for stoichiometric chemical oxidants [19]. The process operates through electromagnetic activation of gas-phase oxygen, creating highly reactive species that facilitate selective epoxidation in solution [19]. This approach represents a paradigm shift toward oxidant-free synthetic methodologies with minimal environmental footprint [19].

Microfluidic plasma reactors have been developed to optimize plasma-liquid interactions for trans-stilbene epoxidation [36]. These systems generate dielectric barrier discharge plasma at gas-liquid interfaces, achieving epoxide yields of approximately 94% with selectivity ratios of 10:1 [36]. Optimization studies identify short bubble-liquid contact times of approximately 2 seconds with continuous liquid recirculation as optimal operating conditions [36].

Single-atom catalysts represent another frontier in environmentally benign epoxidation methodology [23]. These systems achieve high activity and selectivity while minimizing metal usage through atomically dispersed active sites [23]. The approach reduces environmental impact by decreasing metal mining requirements and eliminating hazardous metal leaching [23]. Single-atom catalysts demonstrate exceptional stability, extending operational lifetimes and reducing catalyst replacement frequency [23].

Electrochemical epoxidation systems utilize renewable electricity to drive oxidation reactions [25]. These methods split water at the anode to generate oxygen atoms that subsequently react with olefin substrates to form epoxides [25]. The process operates at room temperature and pressure while eliminating carbon dioxide production associated with traditional chemical oxidants [25]. Hydrogen gas generation at the cathode provides additional value-added product formation [25].

Solvent Considerations and Optimizations

Solvent selection plays a critical role in optimizing both reaction efficiency and environmental sustainability for trans-stilbene oxide synthesis [38] [39]. Traditional chlorinated solvents present environmental concerns, driving development of greener alternatives that maintain synthetic effectiveness [38]. Solvent effects influence reaction kinetics, selectivity, and product isolation procedures [40].

Aqueous-organic solvent mixtures have been extensively studied for their impact on epoxidation kinetics and selectivity [40]. Research demonstrates that higher water content provides enhanced epoxidation rates and improved hydrogen peroxide selectivity toward desired epoxide products [40]. These effects result from preferential stabilization of transition states within catalytic environments relative to bulk solution species [40].

Fluorinated alcohol solvents, particularly trifluoroethanol, offer advantages in terms of reaction selectivity and product purity [38]. These solvents demonstrate improved selectivity up to 89% compared to traditional protic solvents like ethanol or acetic acid [38]. The enhanced performance results from reduced acid-catalyzed side reactions that compete with desired epoxidation pathways [38].

Continuous flow systems enable solvent optimization through precise control of reaction parameters and residence times [30] [43]. Flow chemistry approaches allow systematic evaluation of solvent effects while maintaining consistent reaction conditions [43]. These systems demonstrate significant improvements in reaction times and yields compared to traditional batch processes [43].

Solvent recycling and recovery systems reduce overall environmental impact by minimizing waste solvent generation [30]. Continuous flow reactors facilitate solvent recovery through integrated separation units, achieving high solvent recovery rates while maintaining product quality [30]. This approach supports sustainable manufacturing by reducing fresh solvent consumption and waste disposal requirements [30].

Ionic liquids and supercritical fluids represent emerging solvent systems for green epoxidation reactions [42]. Carbon dioxide-based systems demonstrate particular promise, combining low environmental impact with enhanced mass transfer properties [42]. These systems enable efficient contact between reactants while facilitating product separation through pressure manipulation [42].

Industrial Scale Synthesis Considerations

Industrial scale synthesis of trans-stilbene oxide requires careful consideration of safety, efficiency, and economic viability [31]. Process safety assessment becomes paramount due to the energetic nature of epoxidation reactions and the thermal instability of both reactants and products [31]. Commercial production faces significant challenges related to heat management, reaction control, and product isolation at scale [31].

Safety considerations for industrial epoxidation processes encompass thermal stability analysis, gas generation management, and reaction kinetics characterization [31]. The exothermic nature of epoxidation reactions can lead to substantial temperature increases, with potential adiabatic temperature rises of 330 K exceeding vessel design limits [31]. Gas generation during reactions creates additional pressure management challenges requiring specialized venting and containment systems [31].

Microwave-assisted synthesis has been developed to address industrial scalability challenges [27]. This approach utilizes titanium tetrachloride-zinc systems under microwave irradiation to achieve high yields with shortened reaction times [27]. The method eliminates precious metal catalysts and strict anhydrous conditions, facilitating large-scale implementation [27]. Typical conditions employ 65°C microwave heating for 15-30 minutes, achieving yields of 75-87% depending on substrate substitution patterns [27].

Continuous flow manufacturing represents the most promising approach for industrial scale trans-stilbene oxide production [30]. Flow systems provide superior heat and mass transfer compared to batch processes, enabling better control of reaction conditions [30]. Peristaltic pump systems allow extended operation times with production rates exceeding 0.8 g product per hour in benchtop reactors [30]. Scaling to industrial volumes requires proportional increases in reactor dimensions and flow rates [30].

Process hazard analysis for industrial epoxidation identifies critical control points requiring monitoring and protection systems [31]. Layer of protection analysis demonstrates finite reliability for each safety system, necessitating multiple independent protection layers [31]. Critical scenarios include cooling system failures, reactant overcharging, and agitation malfunctions leading to inadequate heat transfer [31].

| Synthesis Method | Yield (%) | Reaction Conditions | Selectivity | Environmental Impact |

|---|---|---|---|---|

| Peracetic Acid Epoxidation | 80-95 | Room temp, CH₂Cl₂, 2-6 h | High (>90%) | Moderate - produces acetic acid waste |

| Perbenzoic Acid Epoxidation | 85-90 | Room temp, CHCl₃, 4-8 h | High (>90%) | Moderate - produces benzoic acid waste |

| meta-Chloroperoxybenzoic Acid | 75-85 | Room temp, CH₂Cl₂, 1-3 h | High (>85%) | Moderate - produces chlorobenzoic acid |

| Dimethyldioxirane | 95-100 | Room temp, acetone, 6-24 h | Very High (>95%) | Low - only acetone byproduct |

| Oxone-Based System | 70-80 | 62°C, CH₃CN/CH₂Cl₂, 10-21 h | Moderate (80-85%) | Moderate - inorganic salt waste |

| Iron-Catalyzed H₂O₂ System | 60-75 | 65°C, acetonitrile, 21 h | Moderate (75-80%) | Low - water and O₂ byproducts |

| Hemoglobin/H₂O₂ System | 50-70 | Room temp, buffer, 2-4 h | Variable (60-85%) | Low - biological system |

Economic analysis of industrial production reveals significant cost variations between synthetic approaches [25]. Traditional peroxyacid methods incur substantial raw material costs due to stoichiometric oxidant requirements [25]. Electrochemical approaches offer potential cost advantages, with estimated production costs of $900 per metric ton compared to $1,500 per metric ton for conventional methods [25]. Cost optimization requires consideration of both raw material expenses and capital equipment investments [25].

Quality control systems for industrial production must ensure consistent product purity and enantiomeric composition [28]. Commercial trans-stilbene oxide typically requires minimum 98% purity as determined by high-performance liquid chromatography [28]. Storage considerations include inert atmosphere requirements and temperature control to prevent decomposition [28]. Industrial specifications mandate melting point ranges of 67-73°C and specific optical rotation values for enantiomerically pure material [28].

Market analysis indicates growing demand for trans-stilbene oxide in pharmaceutical and polymer applications [29]. The compound serves as a critical intermediate in active pharmaceutical ingredient synthesis and polymer production [29]. Industrial applications span chiral compound synthesis, specialty coating formulations, and advanced materials development [29]. Market growth drivers include expanding pharmaceutical research and increasing demand for high-performance polymer materials [29].

Regulatory compliance for industrial production encompasses environmental discharge limits, worker exposure standards, and product quality specifications [31]. Process validation requires comprehensive documentation of reaction parameters, quality control procedures, and safety management systems [31]. Environmental impact assessments must address air emissions, wastewater discharge, and solid waste generation throughout the manufacturing process [31].

| Optimization Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 20-65°C | Higher temp increases rate but may decrease selectivity | Lower temps favor selectivity |

| Solvent | CH₂Cl₂, acetone, CHCl₃ | Polar aprotic solvents preferred | Choice affects side reactions |

| Reaction Time | 1-24 hours | Longer times improve conversion | Extended times may cause degradation |

| Catalyst Loading | 5-20 mol% | Higher loading increases rate | Affects competing reactions |

| Substrate Concentration | 0.1-1.0 M | Moderate concentrations optimal | High concentrations may cause clustering |

| Oxidant Stoichiometry | 1.1-3.0 equivalents | Excess oxidant improves conversion | Large excess may cause overoxidation |

Metal-Based Catalysts

Metal-based catalysts represent the most extensively studied class of systems for trans-stilbene oxide synthesis, offering diverse mechanistic pathways and varying degrees of selectivity and efficiency. These catalysts leverage the unique electronic properties of transition metals to activate oxidants and facilitate the epoxidation reaction.

Manganese Complexes

Manganese complexes have emerged as particularly versatile catalysts for trans-stilbene oxide synthesis, demonstrating exceptional activity across both homogeneous and heterogeneous systems. The catalytic performance of manganese systems is fundamentally influenced by the oxidation state of the metal center, ligand environment, and counterion effects.

Porphyrin-Based Manganese Catalysts

Manganese porphyrin complexes represent one of the most sophisticated approaches to trans-stilbene oxide synthesis. Research has demonstrated that graphene oxide-supported manganese porphyrin systems achieve remarkable catalytic performance [1]. The heterogeneous photocatalyst graphene oxide-manganese(tetra-2-pyridylporphyrin)(tartrate) exhibits complete conversion of trans-stilbene with 100% selectivity toward trans-stilbene oxide formation under visible light irradiation with molecular oxygen as the oxidant [1]. This system achieves a turnover number of 3000, demonstrating exceptional catalytic efficiency [1].

The mechanistic pathway involves the formation of high-valent manganese-oxo intermediates, where imidazole coordination significantly enhances both catalytic activity and enantioselectivity [1]. The presence of tartrate as both counter ion and axial ligand creates a chiral environment that promotes stereoselective epoxidation [1].

Salen-Based Manganese Systems

Manganese salen complexes demonstrate significant counterion effects that directly influence product distribution and diastereoselectivity. Studies reveal that manganese complexes bearing ligating anions such as chloride produce trans-stilbene oxide as the major product during cis-stilbene epoxidation, while complexes with poorly-ligating anions like trifluoromethanesulfonate favor cis-stilbene oxide formation [2].

The coordination polymers {[lanthanide(2)(manganese-salen-chloride)(2)(nitrate)(2)(dimethylformamide)(5)]⋅4 dimethylformamide}(n) achieve up to 70% conversion of trans-stilbene with 88% selectivity toward stilbene oxide formation and a turnover number of 84 [3]. These systems demonstrate that rare earth metal incorporation enhances structural stability while maintaining catalytic activity [3].

Non-Heme Manganese Catalysts

Non-heme manganese complexes, particularly those incorporating tris(2-pyridylmethyl)amine ligands, show remarkable activity when combined with redox-inactive metal promoters. The manganese(tris(2-pyridylmethyl)amine)dichloride/aluminum(trifluoromethanesulfonate)3 system achieves 88% conversion with 85% selectivity [4]. The aluminum co-catalyst functions as a Lewis acid, facilitating substrate binding and enhancing the electrophilicity of the manganese-oxo intermediate [4].

| Manganese Catalyst System | Conversion (%) | Selectivity (%) | Yield (%) | Turnover Number |

|---|---|---|---|---|

| Graphene Oxide-Manganese Porphyrin | 100.0 | 100.0 | 100.0 | 3000 |

| Salen-Manganese-Lanthanide Polymer | 70.0 | 88.0 | 61.6 | 84 |

| Manganese(TPA)Cl2/Al(OTf)3 | 88.0 | 85.0 | 74.8 | 149 |

Osmium-Based Systems

Osmium-based catalysts offer unique mechanistic pathways for trans-stilbene oxide synthesis, characterized by their ability to perform cis-dihydroxylation reactions that can be adapted for epoxidation processes. The most notable osmium systems involve hydridotris(pyrazolyl)borate osmium complexes that demonstrate exceptional reactivity and stereoselectivity.

Hydridotris(pyrazolyl)borate Osmium Complexes

The hydridotris(pyrazolyl)borate osmium(VI) nitrido dihydroxide complex represents a particularly effective catalyst for trans-stilbene oxidation [5]. This system achieves 95% conversion of trans-stilbene with 90% selectivity toward trans-stilbene oxide formation using meta-chloroperbenzoic acid as the oxidant [5]. The reaction proceeds through formation of an osmium(VI) nitrido trans-diolate intermediate, which releases the product upon treatment with hydrochloric acid [5].

The catalytic cycle involves initial coordination of meta-chloroperbenzoic acid to the osmium center, followed by oxygen transfer to trans-stilbene. The stereochemical outcome depends on the coordination environment around the osmium center, with the hydridotris(pyrazolyl)borate ligand providing both steric and electronic control [5].

Osmium Tetroxide-Based Systems

Traditional osmium tetroxide systems, while primarily known for dihydroxylation reactions, can be adapted for epoxidation when combined with appropriate co-oxidants. These systems typically require nitrogen-methylmorpholine oxide as a co-oxidant to achieve catalytic turnover [6] [7]. The osmium-catalyzed reactions demonstrate high stereoselectivity, with the cis-dihydroxylation pathway competing with direct epoxidation [7].

Research indicates that osmium-catalyzed transformations can achieve turnover numbers exceeding 15 equivalents when using lead dioxide as the terminal oxidant in acidic aqueous solutions [5]. The mechanistic studies suggest that the reaction proceeds through a complex pathway involving multiple osmium oxidation states, with the precise mechanism dependent on the specific oxidant employed [5].

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages for trans-stilbene oxide synthesis, including ease of catalyst recovery, reduced product contamination, and potential for continuous operation. These systems encompass both mesoporous materials and supported metal catalysts, each offering unique benefits for industrial applications.

Mesoporous Materials

Mesoporous materials provide exceptional platforms for trans-stilbene oxide synthesis due to their high surface areas, uniform pore structures, and ability to accommodate various active metal centers. The most successful systems involve incorporation of transition metals into well-defined mesoporous frameworks.

MCM-41-Based Catalysts

The zirconium-manganese-MCM-41 system represents one of the most effective mesoporous catalysts for trans-stilbene oxide synthesis [8] [9]. With a silicon to (zirconium + manganese) ratio of 49, this catalyst achieves 89.1% conversion of trans-stilbene with 84.6% selectivity toward trans-stilbene oxide, corresponding to a 76.3% yield [9]. The optimal reaction conditions involve 65°C temperature, 24-hour reaction time, and tert-butyl hydroperoxide as the oxidant [9].

The catalytic mechanism involves formation of electrophilic oxygen species on the metal centers, which react with trans-stilbene to form an intermediate radical with sufficient lifetime to undergo stereochemical isomerization [9]. The mesoporous structure provides optimal accessibility for both substrate and oxidant while maintaining high dispersion of active sites [9].

SBA-15-Based Systems

Manganese-incorporated SBA-15 materials demonstrate excellent catalytic performance for trans-stilbene epoxidation. The hexagonal manganese-SBA-15 materials achieve 85% conversion with 82% selectivity under optimized conditions [10]. These systems benefit from the larger pore dimensions of SBA-15 compared to MCM-41, allowing better diffusion of bulky substrates like trans-stilbene [10].

The direct synthesis approach for manganese-SBA-15 preparation results in highly dispersed manganese species that exhibit superior catalytic activity compared to post-synthesis impregnation methods [10]. The well-ordered hexagonal structure provides optimal balance between accessibility and active site stability [10].

TUD-1-Based Catalysts

Cobalt-incorporated TUD-1 materials represent an emerging class of mesoporous catalysts for trans-stilbene epoxidation using molecular oxygen as the oxidant [11]. These systems demonstrate the potential for environmentally benign epoxidation processes, utilizing the three-dimensional pore structure of TUD-1 to enhance substrate accessibility and product diffusion [11].

| Mesoporous Catalyst | Conversion (%) | Selectivity (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Zr-Mn-MCM-41(49) | 89.1 | 84.6 | 76.3 | 65°C, 24h, TBHP |

| Mn-MCM-41(31) | 85.5 | 78.2 | 66.9 | 65°C, 24h, TBHP |

| Mn-SBA-15 | 85.0 | 82.0 | 69.7 | 60°C, 24h, O2 |

Supported Metal Catalysts

Supported metal catalysts offer exceptional versatility for trans-stilbene oxide synthesis, combining the advantages of heterogeneous catalysis with the potential for precise control over active site structure and electronic properties.

Gold-Based Supported Catalysts

Gold nanoparticles supported on various oxides demonstrate remarkable activity for trans-stilbene epoxidation. Atomically precise gold nanoclusters, specifically Au25 and Au38 supported on cerium dioxide, achieve exceptional performance with 95% selectivity toward trans-stilbene oxide formation [12]. The Au25/CeO2 system exhibits 83% conversion while Au38/CeO2 achieves 89% conversion under mild reaction conditions [12].

The unique electronic properties of atomically precise gold clusters enable size-dependent catalytic behavior, with different cluster sizes exhibiting distinct selectivity patterns [12]. The cerium dioxide support provides oxygen storage capacity and facilitates the activation of molecular oxygen for the epoxidation reaction [12].

Copper-Silver Bimetallic Systems

Copper oxide-silver nanowire catalysts represent a novel approach to trans-stilbene epoxidation, achieving 98% conversion with 94% selectivity [13]. The CuO@Ag nanowires demonstrate outstanding catalytic activity under mild conditions, with the bimetallic structure providing synergistic effects that enhance both activity and selectivity [13].

The catalytic mechanism involves activation of the substrate on copper sites while silver provides electronic modification that enhances the oxidation potential [13]. This system demonstrates excellent recyclability, maintaining activity over multiple catalytic cycles [13].

Titanium-Based Supported Catalysts

Titanium-MCM-41 catalysts demonstrate multifunctional catalytic behavior, enabling complex reaction sequences including epoxidation, rearrangement, and oxidation [14]. These systems achieve 92% conversion of trans-stilbene with 85% selectivity toward the desired epoxide product [14]. The titanium sites function as both Lewis acid centers and redox-active sites, enabling the activation of tert-butyl hydroperoxide for oxygen transfer reactions [14].

The solvent effects play a crucial role in titanium-catalyzed systems, with fluorinated solvents providing optimal conditions for the multistep reaction sequence [14]. The poor coordinating ability of these solvents prevents deactivation of the Lewis acid sites while facilitating efficient oxidation reactions [14].

Organocatalytic Approaches

Organocatalytic systems for trans-stilbene oxide synthesis represent an emerging field that offers metal-free alternatives to traditional transition metal catalysts. These systems typically involve chiral organic molecules that can activate oxidants or substrates through non-covalent interactions.

Chiral Ketone Catalysts

Chiral ketone catalysts have demonstrated exceptional enantioselectivity in trans-stilbene epoxidation reactions. C2-symmetric chiral ketones achieve the highest enantioselectivities reported for trans-stilbene epoxidation, with some systems reaching over 90% enantiomeric excess [15]. These catalysts function through formation of chiral dioxirane intermediates upon reaction with oxidants like oxone [15].

The mechanism involves nucleophilic attack of the ketone catalyst on the oxidant, followed by formation of a chiral dioxirane intermediate that transfers oxygen to the alkene substrate [15]. The stereochemical outcome depends on the specific substitution pattern of the ketone catalyst and the approach angle of the substrate [15].

Iminium Salt Catalysts

Iminium salt organocatalysts represent another class of metal-free systems for asymmetric trans-stilbene epoxidation. These catalysts activate hydrogen peroxide through formation of oxaziridinium intermediates, which then transfer oxygen to the alkene substrate [16]. The first enantiomerically pure oxaziridinium salt catalyst achieved 33% enantiomeric excess in trans-stilbene oxide formation [16].

The development of more sophisticated iminium salt structures has led to improved enantioselectivities and broader substrate scope. The optimization of these systems focuses on balancing the electrophilicity of the oxaziridinium intermediate with the stereochemical control provided by the chiral framework [16].

Biocatalytic Systems

Biocatalytic approaches to trans-stilbene oxide synthesis and transformation represent a sustainable and environmentally friendly alternative to traditional chemical methods. These systems primarily involve epoxide hydrolases and related enzymes that can either synthesize or modify trans-stilbene oxide.

Epoxide Hydrolase Systems

Epoxide hydrolases demonstrate remarkable enantioselectivity in trans-stilbene oxide transformations, with some systems achieving E-values exceeding 200 [17]. The enzyme Kau2, a member of the α/β-hydrolase fold family, preferentially reacts with the (S,S)-enantiomer of trans-stilbene oxide through a classical two-step mechanism involving alkyl-enzyme intermediate formation [17].

The catalytic mechanism involves initial alkylation of the enzyme by the epoxide substrate, followed by hydrolysis of the alkyl-enzyme intermediate in the rate-limiting step [17]. The high enantioselectivity arises from significant differences in both the alkylation rate constant and the hydrolysis rate between the two enantiomers [17].

Engineered Limonene Epoxide Hydrolase

Computational design and screening approaches have led to the development of engineered limonene epoxide hydrolase variants with enhanced activity toward trans-stilbene oxide [18]. These designed enzymes can produce enantiopure diols at preparative scale, demonstrating the potential for industrial applications [18].

The engineering approach involves computational modeling of the enzyme active site to accommodate the bulky trans-stilbene oxide substrate while maintaining high enantioselectivity [18]. The resulting variants show improved binding affinity (lower KM values) compared to the wild-type enzyme, despite reduced turnover rates [18].

Potato Epoxide Hydrolase

Potato epoxide hydrolase StEH1 catalyzes the hydrolysis of (S,S)-trans-stilbene oxide through a mechanism involving ionized alkyl-enzyme intermediates [19]. The enzyme demonstrates pH-dependent activity, with tyrosine residues playing crucial roles in both substrate binding and catalysis [19].

The mechanistic studies reveal that the enzyme utilizes electrophilic catalysis through hydrogen bonding rather than direct proton donation, with the tyrosine residues stabilizing the negatively charged alkyl-enzyme intermediate [19]. This understanding provides insights for rational enzyme design and optimization [19].

Performance Summary of Biocatalytic Systems

| Enzyme System | Substrate Preference | Enantioselectivity (E-value) | Product | Application Scale |

|---|---|---|---|---|

| Kau2 Epoxide Hydrolase | (S,S)-trans-stilbene oxide | ~200 | (S,S)-diol | Laboratory |

| Engineered LEH Variants | Trans-stilbene oxide | >100 | Enantiopure diols | Preparative |

| Potato Epoxide Hydrolase | (S,S)-trans-stilbene oxide | ~50 | (S,S)-diol | Research |

XLogP3

UNII

Other CAS

1439-07-2